molecular formula C8H9NO2 B2758167 5-Methoxy-3-methylpicolinaldehyde CAS No. 1256813-09-8

5-Methoxy-3-methylpicolinaldehyde

Cat. No.: B2758167
CAS No.: 1256813-09-8
M. Wt: 151.165
InChI Key: DXHODGCAUCFWAX-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylpicolinaldehyde: is an organic compound with the molecular formula C8H9NO2 It is a derivative of picolinaldehyde, featuring a methoxy group at the 5-position and a methyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-3-methylpicolinaldehyde can be synthesized through the reaction of benzylpyridine ethyl ketone with formaldehyde. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-3-methylpicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the methoxy and methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: 5-Methoxy-3-methylpicolinic acid.

    Reduction: 5-Methoxy-3-methylpicolinalcohol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

5-Methoxy-3-methylpicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methylpicolinaldehyde involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through:

Comparison with Similar Compounds

  • 5-Methoxy-2-methylpicolinaldehyde
  • 3-Methoxy-5-methylpicolinaldehyde
  • 5-Methoxy-3-ethylpicolinaldehyde

Comparison: 5-Methoxy-3-methylpicolinaldehyde is unique due to the specific positioning of the methoxy and methyl groups on the pyridine ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from its analogs. For instance, the presence of the methoxy group at the 5-position can enhance its electron-donating properties, affecting its chemical behavior compared to compounds with different substituent positions .

Properties

IUPAC Name

5-methoxy-3-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-7(11-2)4-9-8(6)5-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHODGCAUCFWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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